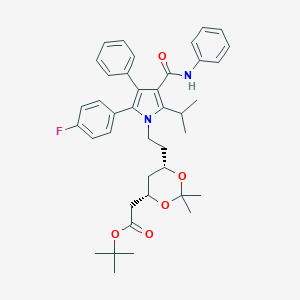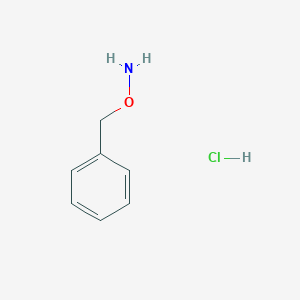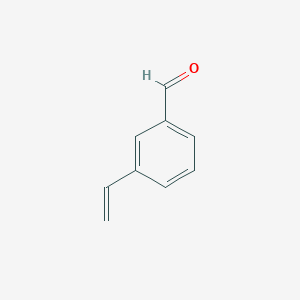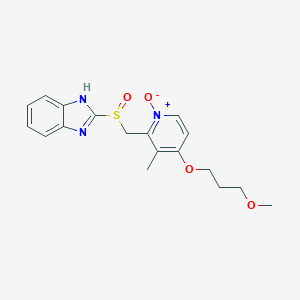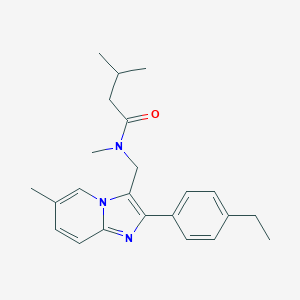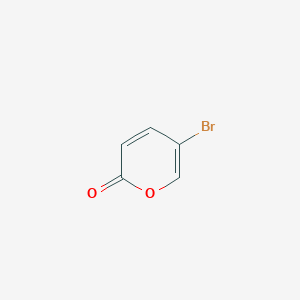
5-Brom-2H-pyran-2-on
Übersicht
Beschreibung
5-Bromo-2H-pyran-2-one: is a chemical compound with the molecular formula C5H3BrO2 . It belongs to the class of organic compounds known as pyrones, which are six-membered cyclic esters. This compound is characterized by the presence of a bromine atom at the 5-position of the pyran-2-one ring. Pyrones, including 5-bromo-2H-pyran-2-one, are known for their diverse biological activities and are used as building blocks in organic synthesis .
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-Bromo-2H-pyran-2-one is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various biologically active molecules and complex organic compounds .
Biology and Medicine: This compound and its derivatives exhibit significant biological activities, including antimicrobial, antiviral, and anticancer properties. They are investigated for their potential use in drug development and as therapeutic agents .
Industry: In the industrial sector, 5-bromo-2H-pyran-2-one is used in the synthesis of specialty chemicals and materials. Its unique reactivity makes it valuable for the production of advanced materials and intermediates .
Wirkmechanismus
Target of Action
The primary target of 5-bromo-2H-pyran-2-one (BHP) is glioma stem-like cells (GSCs) . GSCs are a type of cancer cell that have stem cell properties and are linked to tumor formation, maintenance, and progression . They are often resistant to conventional treatments, leading to the repopulation of the tumor .
Mode of Action
BHP interacts with GSCs and suppresses their maintenance in both glioma cell lines and patient-derived glioma cells . It effectively inhibits sphere formation and suppresses the CD133+ cell population . BHP also suppresses the expression of stemness-regulating transcription factors such as Sox2, Notch2, and β-catenin in sphere-cultured glioma cells .
Biochemical Pathways
BHP significantly suppresses two fundamental characteristics of cancer stem cells: self-renewal and tumorigenicity . It dramatically inhibits clone-forming ability at the single-cell level and suppresses in vivo tumor formation . BHP markedly inhibits both phosphoinositide 3-kinase/Akt and Ras/Raf-1/extracellular signal-regulated kinase signaling . These pathways are likely involved in BHP-induced suppression of GSCs .
Result of Action
The result of BHP’s action is a significant reduction in the population of GSCs . This leads to a decrease in tumor formation and an increase in the effectiveness of chemotherapy and radiotherapy . BHP treatment may be useful for treating brain tumors by eliminating GSCs .
Action Environment
The effectiveness of bhp in suppressing gscs has been demonstrated in both glioma cell lines and patient-derived glioma cells , suggesting that it may be effective in a variety of biological environments.
Biochemische Analyse
Biochemical Properties
It is known that the C-2, C-4, and C-6 positions of the 2-pyrone are electrophilic and follow the nucleophilic attack . This suggests that 5-Bromo-2H-pyran-2-one may interact with various enzymes, proteins, and other biomolecules in biochemical reactions.
Cellular Effects
Research has shown that 5-Bromo-2H-pyran-2-one can induce apoptosis in T24 human bladder cancer cells through mitochondria-dependent signaling pathways . It enhances the activation of caspases and increases the production of reactive oxygen species (ROS). It also causes damage to DNA, reduces mitochondrial membrane potential (MMP), and increases the secretion of endonuclease G and apoptosis-inducing factor from the mitochondria .
Molecular Mechanism
The molecular mechanism of 5-Bromo-2H-pyran-2-one involves its interaction with various biomolecules at the molecular level. It has been shown to inhibit both phosphoinositide 3-kinase/Akt and Ras/Raf-1/extracellular signal-regulated kinase signaling . These pathways are involved in cell proliferation, survival, and migration, suggesting that 5-Bromo-2H-pyran-2-one exerts its effects by modulating these pathways.
Temporal Effects in Laboratory Settings
It has been shown to induce apoptosis in T24 human bladder cancer cells, suggesting that it may have long-term effects on cellular function .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-2H-pyran-2-one typically involves the bromination of 2H-pyran-2-one. One common method is the reaction of 2H-pyran-2-one with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the 5-position .
Industrial Production Methods: Industrial production of 5-bromo-2H-pyran-2-one may involve similar bromination reactions but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to obtain the desired product .
Analyse Chemischer Reaktionen
Types of Reactions: 5-Bromo-2H-pyran-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or alkynes, to form new derivatives.
Coupling Reactions: It can participate in coupling reactions, such as the Stille coupling, to form 3-aryl-5-bromo-2-pyrone derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, alkynes, and palladium catalysts.
Coupling Reactions: Reagents such as organostannanes and palladium catalysts are used under mild conditions.
Major Products Formed:
3-Arylamino-5-bromo-2-pyrones: Formed through substitution reactions with arylamines.
3-Alkynyl-5-bromo-2-pyrone: Formed through alkynylation reactions.
Vergleich Mit ähnlichen Verbindungen
2H-Pyran-2-one: The parent compound without the bromine substitution.
5-Chloro-2H-pyran-2-one: A similar compound with a chlorine atom instead of bromine.
5-Iodo-2H-pyran-2-one: A similar compound with an iodine atom instead of bromine.
Uniqueness: 5-Bromo-2H-pyran-2-one is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological properties. The bromine atom enhances its electrophilicity, making it more reactive in substitution and coupling reactions compared to its chloro and iodo counterparts .
Eigenschaften
IUPAC Name |
5-bromopyran-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrO2/c6-4-1-2-5(7)8-3-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBJVYSCRNVBXGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)OC=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40455353 | |
| Record name | 5-bromo-2H-pyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40455353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19978-33-7 | |
| Record name | 5-bromo-2H-pyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40455353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is there interest in synthesizing compounds like 5-bromo-2H-pyran-2-one?
A1: 2H-pyran-2-ones and their derivatives, including brominated versions like 5-bromo-2H-pyran-2-one, are considered valuable building blocks in organic chemistry [, ]. They exhibit a range of biological activities and can be used to synthesize more complex molecules. For instance, they are important precursors for solanopyrones, coumarins, pheromones, and even inhibitors of enzymes like α-chymotrypsin, elastase, and HIV protease []. Furthermore, 3- and 5-bromopyrones, classified as ambiphilic dienes, can be utilized to generate the more reactive 2-pyrones for Diels-Alder cycloaddition reactions []. They are also key components in the total synthesis of vitamin D derivatives [].
Q2: What is a convenient synthetic route to obtain 5-bromo-2H-pyran-2-one?
A2: One effective method to synthesize 5-bromo-2H-pyran-2-one starts with 6-hydroxy-2H-pyran-3(6H)-one []. This compound is treated with phosphorus oxychloride (POCl3), yielding an intermediate, 2-chloro-6H-pyran-3(6H)-one. Subsequent bromination with bromine (Br2) results in the formation of 5-bromo-2-chloro-6H-pyran-3(6H)-one. Finally, treatment with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) eliminates hydrogen chloride (HCl), yielding the desired 5-bromo-2H-pyran-2-one []. This method highlights the use of readily available starting materials and common reagents, making it a practical approach for obtaining this valuable brominated pyrone.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


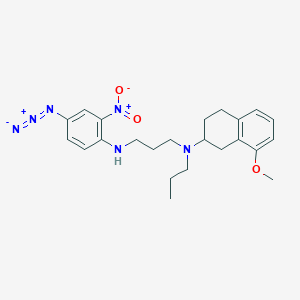
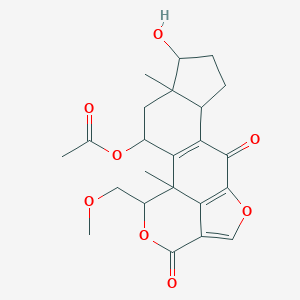
![5-Hydroxy-2-[2-methyl-3-(trifluoromethyl)anilino]pyridine-3-carboxylic acid](/img/structure/B26596.png)
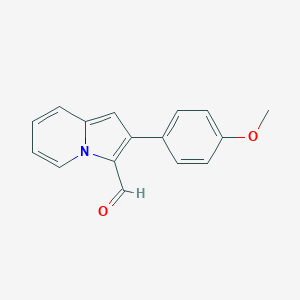

![2-[ethyl(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctylsulfonyl)amino]ethyl 2-methylprop-2-enoate](/img/structure/B26619.png)
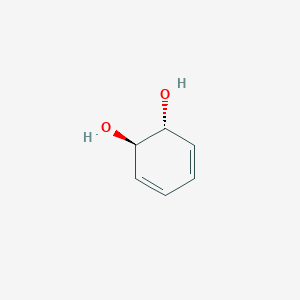
![1-(4-{[4-(2-Oxo-2,3-dihydro-1H-benzimidazol-1-YL)piperidin-1-YL]methyl}phenyl)-2-phenylethane-1,2-dione](/img/structure/B26622.png)
